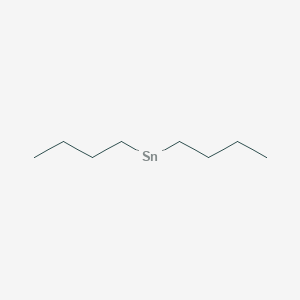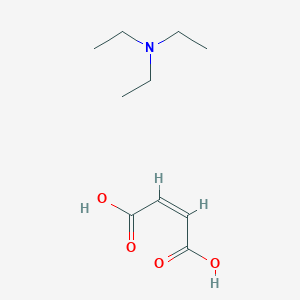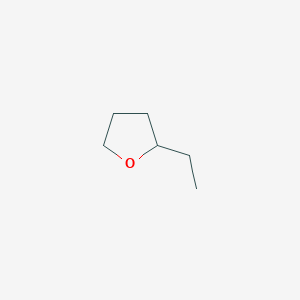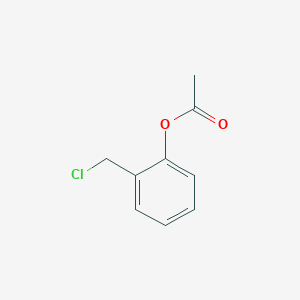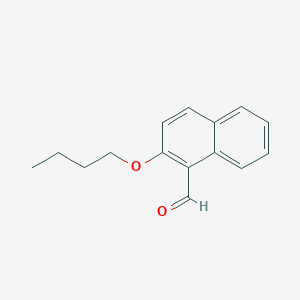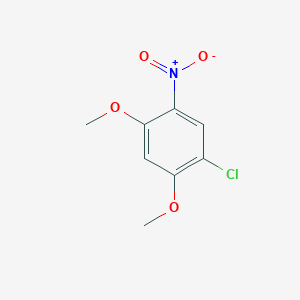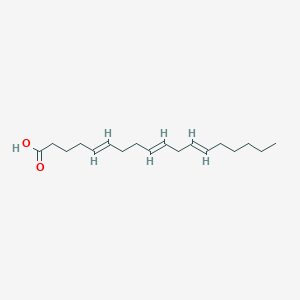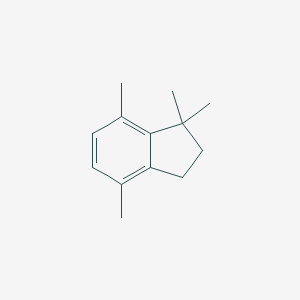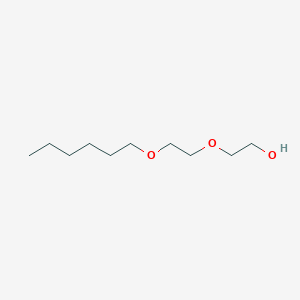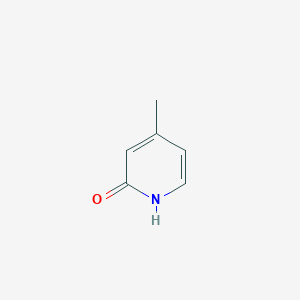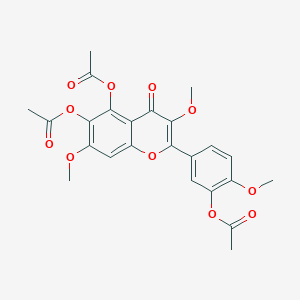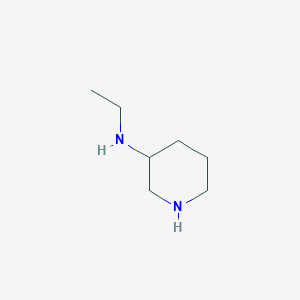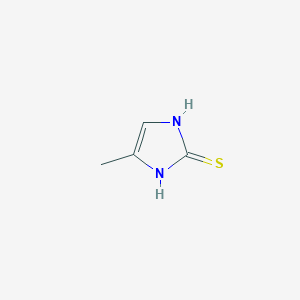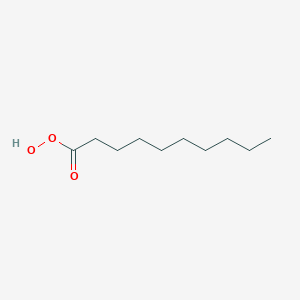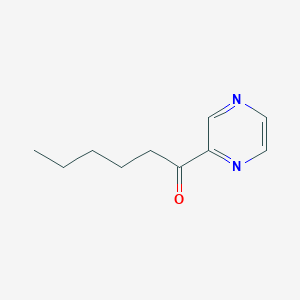
1-(Pyrazin-2-yl)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrazin-2-yl)hexan-1-one, also known as PHO, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PHO belongs to the class of pyrazinones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(Pyrazin-2-yl)hexan-1-one is not fully understood. However, it has been suggested that 1-(Pyrazin-2-yl)hexan-1-one may act by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins. 1-(Pyrazin-2-yl)hexan-1-one has also been reported to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Effets Biochimiques Et Physiologiques
1-(Pyrazin-2-yl)hexan-1-one has been shown to exhibit low toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. In addition, 1-(Pyrazin-2-yl)hexan-1-one has been reported to exhibit antioxidant activity, which may contribute to its potential health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Pyrazin-2-yl)hexan-1-one in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one of the limitations of using 1-(Pyrazin-2-yl)hexan-1-one is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on 1-(Pyrazin-2-yl)hexan-1-one. One possible direction is to investigate its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Another direction is to explore its potential as an anticancer agent, as it has been reported to exhibit cytotoxic activity against several cancer cell lines. Furthermore, the antioxidant activity of 1-(Pyrazin-2-yl)hexan-1-one may make it a potential candidate for the treatment of oxidative stress-related diseases. Overall, further research is needed to fully understand the potential therapeutic applications of 1-(Pyrazin-2-yl)hexan-1-one.
Méthodes De Synthèse
1-(Pyrazin-2-yl)hexan-1-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-pyrazinecarboxaldehyde with 1-bromohexane, followed by reduction of the resulting imine using sodium borohydride. The final product is obtained by oxidation of the resulting alcohol using Jones reagent.
Applications De Recherche Scientifique
1-(Pyrazin-2-yl)hexan-1-one has been extensively studied for its potential therapeutic applications. It has been reported to possess antimicrobial, antifungal, and anticancer properties. 1-(Pyrazin-2-yl)hexan-1-one has also been shown to inhibit the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). In addition, 1-(Pyrazin-2-yl)hexan-1-one has been reported to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus.
Propriétés
Numéro CAS |
1248815-46-4 |
|---|---|
Nom du produit |
1-(Pyrazin-2-yl)hexan-1-one |
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-pyrazin-2-ylhexan-1-one |
InChI |
InChI=1S/C10H14N2O/c1-2-3-4-5-10(13)9-8-11-6-7-12-9/h6-8H,2-5H2,1H3 |
Clé InChI |
YGFVVWJPJVDJGW-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)C1=NC=CN=C1 |
SMILES canonique |
CCCCCC(=O)C1=NC=CN=C1 |
Synonymes |
2-Hexanoylpyrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



